molecular formula C8H16BBrO2 B14761578 [(E)-2-bromoethenyl]-di(propan-2-yloxy)borane

[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane

Cat. No.: B14761578
M. Wt: 234.93 g/mol
InChI Key: OCOSAJWMDGEJAM-AATRIKPKSA-N
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Description

[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane is a chemical compound that serves as a valuable precursor in organic synthesis, particularly in the formation of (E)-olefins. This compound is characterized by its unique structure, which includes a bromoethenyl group and two propan-2-yloxy groups attached to a borane core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-bromoethenyl]-di(propan-2-yloxy)borane typically involves the reaction of bromoethene with di(propan-2-yloxy)borane under controlled conditions. The reaction is often catalyzed by palladium complexes, which facilitate the formation of the desired product through a stepwise cross-coupling reaction with organozinc chlorides and organic halides .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters .

Chemical Reactions Analysis

Types of Reactions

[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound are (E)-olefins, which are valuable intermediates in organic synthesis and have various applications in the chemical industry .

Scientific Research Applications

[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E)-2-bromoethenyl]-di(propan-2-yloxy)borane involves its role as a precursor in cross-coupling reactions. The compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organozinc chlorides and reductive elimination to form (E)-olefins. This process involves the transfer of functional groups from the borane compound to the palladium catalyst and then to the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane is unique due to its specific structure, which allows for the efficient formation of (E)-olefins through cross-coupling reactions. Its ability to undergo selective reactions with organozinc chlorides and organic halides makes it a valuable tool in organic synthesis .

Properties

Molecular Formula

C8H16BBrO2

Molecular Weight

234.93 g/mol

IUPAC Name

[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane

InChI

InChI=1S/C8H16BBrO2/c1-7(2)11-9(5-6-10)12-8(3)4/h5-8H,1-4H3/b6-5+

InChI Key

OCOSAJWMDGEJAM-AATRIKPKSA-N

Isomeric SMILES

B(/C=C/Br)(OC(C)C)OC(C)C

Canonical SMILES

B(C=CBr)(OC(C)C)OC(C)C

Origin of Product

United States

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